molecular formula C15H18N2O2S B4273335 ethyl 5-(2,5-dimethylanilino)-3-methyl-4-isothiazolecarboxylate

ethyl 5-(2,5-dimethylanilino)-3-methyl-4-isothiazolecarboxylate

Cat. No.: B4273335
M. Wt: 290.4 g/mol
InChI Key: JHQQRROHZNBVHF-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,5-dimethylphenyl)amino]-3-methyl-4-isothiazolecarboxylate is an organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of an ethyl ester group, a dimethylphenylamino group, and a methyl group attached to the isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,5-dimethylanilino)-3-methyl-4-isothiazolecarboxylate typically involves the reaction of 2,5-dimethylaniline with ethyl 3-methyl-4-isothiazolecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,5-dimethylphenyl)amino]-3-methyl-4-isothiazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-[(2,5-dimethylphenyl)amino]-3-methyl-4-isothiazolecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(2,5-dimethylanilino)-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(2,4-dimethylphenyl)amino]-3-methyl-4-isothiazolecarboxylate
  • Ethyl 5-[(2,6-dimethylphenyl)amino]-3-methyl-4-isothiazolecarboxylate
  • Ethyl 5-[(3,5-dimethylphenyl)amino]-3-methyl-4-isothiazolecarboxylate

Uniqueness

Ethyl 5-[(2,5-dimethylphenyl)amino]-3-methyl-4-isothiazolecarboxylate is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence its reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 5-(2,5-dimethylanilino)-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-5-19-15(18)13-11(4)17-20-14(13)16-12-8-9(2)6-7-10(12)3/h6-8,16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQQRROHZNBVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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